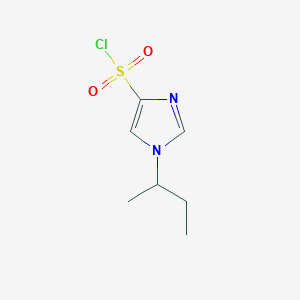
3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride
説明
3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride (also known as 3A1P1P-HCl) is an organic compound with a wide range of applications in the field of scientific research. It is a white crystalline solid with a molecular weight of 215.63 g/mol. 3A1P1P-HCl is a versatile compound that can be used as a building block for the synthesis of various compounds, as well as a tool for biochemical and physiological studies.
科学的研究の応用
Cognitive Enhancement Through 5-HT4 Receptor Agonism
Research on novel, selective 5-Hydroxytryptamine (5-HT)4 receptor ligands has shown potential cognitive enhancement effects. For instance, a study explored the effects of selective 5-HT4 receptor agonists on rat spatial learning and memory, demonstrating that activation of these receptors could reverse cognitive deficits induced by atropine, a finding that supports the role of 5-HT4 receptors in cognitive processes (Fontana, Daniels, Wong, Clark, & Eglen, 1997).
Structural Characterization and Polymorphism
Another aspect of research focused on the solid-state characterization of local anaesthetic drugs related to "3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride". The study described the thermal stability and crystal polymorphism of these compounds, providing insights into their physical properties and potential pharmaceutical applications (Schmidt, 2005).
Anticonvulsant Activity
The synthesis and evaluation of Mono-Mannich bases and corresponding azine derivatives of "3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride" demonstrated anticonvulsant activities. This suggests its potential application in the development of new anticonvulsant compounds for conditions such as grand mal epilepsy (Gul, Caliş, & Vepsalainen, 2004).
Neuroprotective Properties
The compound has been studied for its neuroprotective properties, particularly in blocking N-methyl-D-aspartate responses. This research aligns with efforts to identify compounds that can protect neural tissues from damage or degeneration, indicating potential therapeutic applications in neurology (Chenard et al., 1995).
特性
IUPAC Name |
3-amino-1-(4-hydroxypiperidin-1-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c9-4-1-8(12)10-5-2-7(11)3-6-10;/h7,11H,1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIHQUGMYMPWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-hydroxy-1-piperidinyl)-1-propanone hydrochloride | |
CAS RN |
1220038-99-2 | |
| Record name | 1-Propanone, 3-amino-1-(4-hydroxy-1-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Amino-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B1528807.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-(diethylamino)butanoic acid](/img/structure/B1528809.png)

![4-(Aminomethyl)-1-[2-(cyclopentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B1528813.png)






